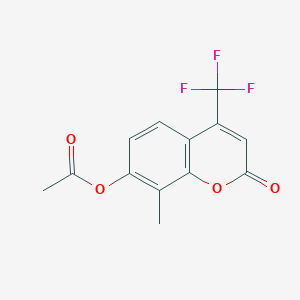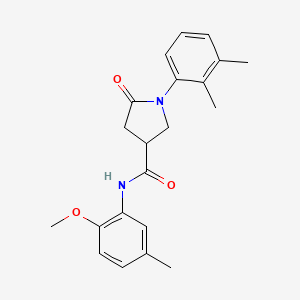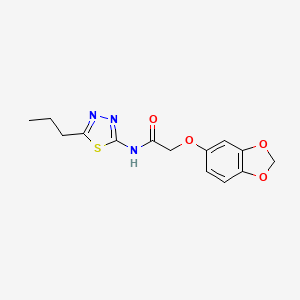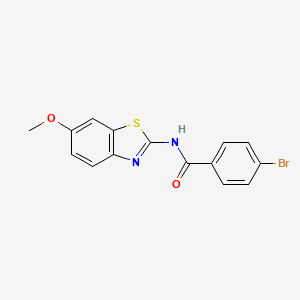
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of a trifluoromethyl group and an acetate ester in this compound enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate typically involves a multi-step process One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base The resulting intermediate undergoes cyclization to form the chromene coreFinally, the acetate ester is introduced via esterification using acetic anhydride or acetyl chloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activities. The chromene core is known to exhibit antioxidant properties, which may contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-(1,2-oxazol-5-yl)-2H-chromene-2-ones
- 4H,8H-pyrano[2,3-f]chromene-4,8-diones
- 3-azolyl-6-(1,2-oxazol-5-yl)-2H-chromene-2-ones
Uniqueness
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl acetate is unique due to the presence of the trifluoromethyl group and acetate ester, which enhance its chemical reactivity and biological properties. Compared to similar compounds, it offers distinct advantages in terms of stability, lipophilicity, and potential therapeutic applications .
Properties
Molecular Formula |
C13H9F3O4 |
|---|---|
Molecular Weight |
286.20 g/mol |
IUPAC Name |
[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] acetate |
InChI |
InChI=1S/C13H9F3O4/c1-6-10(19-7(2)17)4-3-8-9(13(14,15)16)5-11(18)20-12(6)8/h3-5H,1-2H3 |
InChI Key |
FZNQTNMMNIODPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)sulfanyl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one](/img/structure/B11168626.png)

![4-(4-chloro-2-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]butanamide](/img/structure/B11168648.png)




![N-(4-methylbenzyl)-2-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B11168679.png)
![4-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11168681.png)
![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11168686.png)

![7-[(2-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11168700.png)
![N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norvaline](/img/structure/B11168704.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B11168712.png)
